molecular formula C27H24O7 B4558490 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

Cat. No.: B4558490
M. Wt: 460.5 g/mol
InChI Key: PHMOTRQOYZOFTQ-UHFFFAOYSA-N
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Description

3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a complex organic compound belonging to the class of coumarins, which are known for their diverse biological and pharmaceutical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves the following steps:

  • Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-keto esters under acidic conditions.

  • Benzyl Group Introduction: The benzyl group is introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the chromen-2-one core in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Methoxy Group Addition: The methoxy groups are introduced through a Williamson ether synthesis, where the chromen-2-one core is reacted with methanol in the presence of a strong base like sodium hydride (NaH).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize environmental impact.

Types of Reactions:

  • Reduction: Reduction reactions can convert the compound's functional groups, such as converting ketones to alcohols.

  • Substitution: Substitution reactions can replace one functional group with another, such as replacing a methoxy group with a different substituent.

Common Reagents and Conditions:

  • Oxidation: Common reagents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).

  • Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide, potassium tert-butoxide).

Major Products Formed:

  • Oxidation: Hydroxylated derivatives of the compound.

  • Reduction: Alcohols derived from the reduction of ketones.

  • Substitution: Derivatives with different substituents replacing the original functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Medicine: The compound has potential therapeutic applications, such as in the treatment of cancer, diabetes, and infectious diseases. Industry: It is used in the production of dyes, fragrances, and other fine chemicals.

Mechanism of Action

The compound exerts its effects through multiple molecular targets and pathways:

  • Antioxidant Activity: It acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative stress.

  • Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

  • Antimicrobial Activity: It disrupts microbial cell membranes and inhibits microbial growth.

Comparison with Similar Compounds

  • 4-(((3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)benzoic acid: Similar structure but with a different functional group at the benzene ring.

  • 8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate: Similar core structure but with an acetyl group instead of a benzyl group.

Uniqueness: The presence of the benzyl group and the specific arrangement of methoxy groups on the benzene ring make this compound unique, contributing to its distinct biological and chemical properties.

Properties

IUPAC Name

(3-benzyl-4-methyl-2-oxochromen-7-yl) 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O7/c1-16-20-11-10-19(15-22(20)34-27(29)21(16)12-17-8-6-5-7-9-17)33-26(28)18-13-23(30-2)25(32-4)24(14-18)31-3/h5-11,13-15H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMOTRQOYZOFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
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